5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a nitrophenoxy group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid typically involves multiple steps, including the formation of the furan ring, the introduction of the nitrophenoxy group, and the coupling of the hydrazinylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different oxidation states.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group may yield nitro derivatives, while reduction of the hydrazinylidene moiety may produce hydrazine derivatives.
Scientific Research Applications
5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-[(4-{(1E)-1-[2-({3-[(4-methoxyphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid: Similar structure but with a methoxy group instead of a nitro group.
5-[(4-{(1E)-1-[2-({3-[(4-chlorophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in 5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid imparts unique chemical and biological properties, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H23N3O8 |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
5-[[4-[(E)-C-methyl-N-[[3-[(4-nitrophenoxy)methyl]benzoyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C28H23N3O8/c1-18(20-5-9-23(10-6-20)38-17-25-13-14-26(39-25)28(33)34)29-30-27(32)21-4-2-3-19(15-21)16-37-24-11-7-22(8-12-24)31(35)36/h2-15H,16-17H2,1H3,(H,30,32)(H,33,34)/b29-18+ |
InChI Key |
SJUJOTMHVBQLLO-RDRPBHBLSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O |
Origin of Product |
United States |
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